molecular formula C7H8BrClN2 B6609556 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine CAS No. 2866335-97-7

4-bromo-5-chloro-N1-methylbenzene-1,2-diamine

Cat. No. B6609556
CAS RN: 2866335-97-7
M. Wt: 235.51 g/mol
InChI Key: HGXRANNMEYWSIC-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-N1-methylbenzene-1,2-diamine (BCNMD) is an organic compound with a wide range of applications in scientific research. It is used in a variety of fields, including organic synthesis, medicine, and biochemistry. BCNMD is a versatile molecule that is used in many different ways, from synthesizing other compounds to studying the biochemical and physiological effects of the compound. In

Scientific Research Applications

4-bromo-5-chloro-N1-methylbenzene-1,2-diamine is used in a variety of scientific research applications. It has been used to synthesize other compounds, such as 4-amino-5-bromo-1-methylbenzene-1,2-diamine, which has potential applications in organic synthesis. 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine has also been used in the study of enzyme-catalyzed reactions, such as the oxidation of alcohols. Additionally, 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine has been used in the study of biochemical and physiological effects, such as the effects of the compound on the nervous system.

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine is not yet fully understood. However, it is believed that the compound acts as an agonist on certain receptors in the nervous system, leading to the release of certain neurotransmitters. This can lead to a variety of effects, such as increased alertness and focus, increased energy levels, and improved mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine are not yet fully understood. However, the compound has been shown to have an effect on the nervous system, leading to increased alertness, focus, and energy levels. Additionally, 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine has been shown to have an effect on the cardiovascular system, leading to increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

4-bromo-5-chloro-N1-methylbenzene-1,2-diamine has several advantages for lab experiments. It is relatively easy to synthesize, and is stable at room temperature. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, there are some limitations to using 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine in lab experiments. It is toxic, and should be handled with care. Additionally, it is not very water soluble, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine research are numerous. Further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential applications in medicine and biochemistry. Additionally, further research could be conducted into the synthesis of other compounds using 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine as a starting material. Additionally, 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine could be used in the study of enzyme-catalyzed reactions, such as the oxidation of alcohols. Finally, 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

4-bromo-5-chloro-N1-methylbenzene-1,2-diamine is synthesized from 4-bromo-5-chloro-1-methylbenzene and 1,2-diaminoethane. The reaction is a nucleophilic substitution reaction in which the bromine and chlorine atoms of 4-bromo-5-chloro-1-methylbenzene are replaced with the amino groups of 1,2-diaminoethane. In the first step, 4-bromo-5-chloro-1-methylbenzene is heated in a solution of 1,2-diaminoethane in a polar solvent such as ethanol. The resulting product is 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine.

properties

IUPAC Name

4-bromo-5-chloro-1-N-methylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXRANNMEYWSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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